molecular formula C11H8N2O4S B3056243 5-Nitro-2-(phenylsulfonyl)pyridine CAS No. 69770-61-2

5-Nitro-2-(phenylsulfonyl)pyridine

Cat. No.: B3056243
CAS No.: 69770-61-2
M. Wt: 264.26 g/mol
InChI Key: NVIZNXXUBXUVGG-UHFFFAOYSA-N
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Description

5-Nitro-2-(phenylsulfonyl)pyridine is an organic compound that belongs to the class of nitroaromatic compounds It features a pyridine ring substituted with a nitro group at the 5-position and a phenylsulfonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(phenylsulfonyl)pyridine typically involves the nitration of 2-(phenylsulfonyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(phenylsulfonyl)pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 5-Amino-2-(phenylsulfonyl)pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfone derivatives of this compound.

Scientific Research Applications

5-Nitro-2-(phenylsulfonyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(phenylsulfonyl)pyridine involves its interaction with molecular targets through its nitro and phenylsulfonyl groups. The nitro group can participate in redox reactions, while the phenylsulfonyl group can form strong interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylsulfonyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-2-(methylsulfonyl)pyridine: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group, which can affect its reactivity and applications.

    5-Nitro-2-(phenylsulfonyl)benzene: A benzene analog that lacks the pyridine ring, leading to different chemical properties and reactivity.

Uniqueness

5-Nitro-2-(phenylsulfonyl)pyridine is unique due to the combination of its nitro and phenylsulfonyl groups on a pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(benzenesulfonyl)-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4S/c14-13(15)9-6-7-11(12-8-9)18(16,17)10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIZNXXUBXUVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363122
Record name 5-nitro-2-(phenylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

69770-61-2
Record name 5-nitro-2-(phenylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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